molecular formula C5H12N2O B151932 1,1,3,3-Tetramethylurea CAS No. 632-22-4

1,1,3,3-Tetramethylurea

Cat. No.: B151932
CAS No.: 632-22-4
M. Wt: 116.16 g/mol
InChI Key: AVQQQNCBBIEMEU-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylurea is an organic compound with the chemical formula C5H12N2O. It is a substituted urea and appears as a colorless liquid. This compound is known for its use as an aprotic polar solvent, particularly in reactions involving aromatic compounds and Grignard reagents .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Tetramethylurea (TMU) is an organic compound with the formula (CH3)2N2CO . It is primarily used as an aprotic polar solvent, especially for aromatic compounds . Its primary targets are therefore the compounds it is intended to dissolve or react with.

Mode of Action

TMU interacts with its targets by acting as a solvent, facilitating various chemical reactions. For example, it is used for Grignard reagents . It can also be used in base-catalyzed isomerization, alkylation, cyanation, and other condensation reactions .

Biochemical Pathways

The exact biochemical pathways affected by TMU depend on the specific reactions it is used in. For instance, in the case of Grignard reactions, TMU can help facilitate the formation of carbon-carbon bonds . .

Result of Action

The result of TMU’s action is the successful facilitation of the chemical reactions it is used in. By acting as a solvent, it can help dissolve reactants, increase the rate of reaction, and improve the yield of desired products .

Properties

IUPAC Name

1,1,3,3-tetramethylurea
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InChI

InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3
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InChI Key

AVQQQNCBBIEMEU-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)N(C)C
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Molecular Formula

C5H12N2O
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DSSTOX Substance ID

DTXSID1060893
Record name Tetramethylurea
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name Tetramethylurea
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Boiling Point

176.5 °C
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Flash Point

ABOUT 75 °C
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Solubility

MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l
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Density

0.9687 @ 20 °C/4 °C
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Vapor Pressure

vaopr pressure = 13.9 mm Hg @ 71 °C
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Color/Form

LIQUID

CAS No.

632-22-4
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Melting Point

-1.2 °C
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Synthesis routes and methods

Procedure details

A solution of 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (0.63 g, 2.2 mmol) (this material contained sodium chloride from the previous step) in N,N-dimethylformamide (6 mL) was treated with N,N-diisopropylethylamine (1.9 mL, 11 mmol) followed by O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate and stirred at 20° C. for 5 min. The reaction mixture was treated with N,O-dimethylhydroxylamine hydrochloride (0.28 g, 2.8 mmol) and stirred at 20° C. for 2 h. The reaction mixture was poured into saturated sodium bicarbonate (100 mL) and extracted with ethyl acetate (100 mL). The aqueous phase was separated, saturated with sodium chloride, and extracted with additional ethyl acetate (100 mL). The combined organic extracts were washed with brine (100 mL), dried with sodium sulfate, filtered, and concentrated to a crude oil. Purification by flash column chromatography gave the desired product that also contained N,N-dimethylformamide and tetramethyl urea. This material was diluted with ethyl acetate (100 mL), washed with water (50 mL) and brine (20 mL), dried with sodium sulfate, filtered, and concentrated to give 0.55 g of the desired product as a white solid. The aqueous layer, which still contained desired product, was concentrated and the resultant residue was purified by preparative LCMS to give an additional 42 mg of the desired product. The total amount isolated was 0.59 g (91%). LCMS for C11H13BrN3O2 (M+H)+: m/z=298.0, 300.0.
Name
3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.28 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
6 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tetramethylurea interact with proteins and what are the downstream effects?

A1: Tetramethylurea exhibits preferential interactions with aromatic amino acid side chains in proteins, particularly tryptophan. [] This interaction can lead to significant dehydration of these side chains, effectively disrupting hydrophobic interactions within the protein structure. [] Consequently, tetramethylurea can act as a protein denaturant, similar to urea, but with potentially different mechanisms of action. [, ]

Q2: How does the methylation of urea affect its interaction with proteins?

A2: Methylation of urea leads to a progressive increase in its affinity for aromatic amino acid side chains. [] This suggests that increasing the hydrophobic character of urea through methylation enhances its ability to disrupt hydrophobic interactions within proteins.

Q3: What is the impact of tetramethylurea on the structure of water?

A3: The presence of tetramethylurea in water significantly slows down the reorientation time of water molecules. [] This is attributed to the formation of two types of water molecules: bulk-like molecules with normal reorientation and immobilized molecules involved in solvating the methyl groups of tetramethylurea. [] This suggests that tetramethylurea can significantly perturb the hydrogen-bond network of water.

Q4: How does tetramethylurea interact with ethylene glycol at different concentrations?

A4: Studies using density measurements reveal a change in the interaction between tetramethylurea and ethylene glycol near a 1:1 molar ratio. [] At low concentrations of tetramethylurea, the interaction is primarily solvophobic, indicating that ethylene glycol molecules tend to surround and solvate individual tetramethylurea molecules. []

Q5: What is the molecular formula, weight, and relevant spectroscopic data for tetramethylurea?

A5: - Molecular formula: C5H12N2O- Molecular weight: 116.16 g/mol- Spectroscopic data: - 1H NMR: A single peak at ~2.75 ppm in CDCl3 - 13C NMR: Peaks corresponding to the carbonyl and methyl groups - IR: Characteristic strong absorption band for the carbonyl group (C=O) that experiences a shift depending on the solvent environment []

Q6: Is there a connection between the structure of tetramethylurea and its ability to dissolve coal?

A6: While tetramethylurea alone demonstrates good coal dissolving capabilities, blending it with other solvents, like tetralin, can further enhance its effectiveness. [] This synergistic effect is likely linked to the combined action of tetramethylurea disrupting the coal structure and the co-solvent aiding in solubilizing the extracted components.

Q7: Does tetramethylurea exhibit catalytic activity, and if so, in what reactions and mechanisms?

A7: Polymeric analogs of tetramethylurea, synthesized via free-radical polymerization of N,N,N'-trimethyl-N'-p-vinylbenzylurea, have shown promising activity as phase-transfer catalysts in SN2 reactions. [] Interestingly, monomeric tetramethylurea does not display this catalytic behavior, highlighting the influence of the polymeric structure on its activity. []

Q8: Have computational chemistry and modeling been used to study tetramethylurea, and what insights have they provided?

A8: Yes, molecular dynamics simulations have been extensively used to investigate the behavior of tetramethylurea in aqueous solutions. [, , ] These simulations have revealed details about the aggregation behavior of tetramethylurea, its impact on water structure, and the dynamics of hydrogen bonding in these systems.

Q9: How do structural modifications of tetramethylurea impact its activity, potency, and selectivity?

A9: Studies comparing the effects of urea and tetramethylurea on the coil-to-globule transition temperature of poly(N-isopropylacrylamide) offer insights into SAR. [] Urea decreases the transition temperature (stabilizing the globule state), while tetramethylurea increases it. [] This suggests that the presence of methyl groups significantly influences the interaction with polymers and potentially other biomolecules.

Q10: Are there any strategies to improve the stability, solubility, or bioavailability of tetramethylurea?

A10: While tetramethylurea is generally soluble in various organic solvents, specific formulation strategies might be required depending on the intended application. [] For instance, its sensitivity to moisture necessitates storage precautions and the use of freshly prepared solutions in some cases. []

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